molecular formula C7H13NO2S B15450388 3-(Butane-1-sulfinyl)prop-2-enamide CAS No. 62555-34-4

3-(Butane-1-sulfinyl)prop-2-enamide

Cat. No.: B15450388
CAS No.: 62555-34-4
M. Wt: 175.25 g/mol
InChI Key: BSBFMQPOYURCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Butane-1-sulfinyl)prop-2-enamide is a chemical reagent of interest in organic and medicinal chemistry research. Compounds featuring a sulfinyl group, similar to the well-documented tert-butanesulfinamide, are highly valued as chiral auxiliaries and building blocks in the asymmetric synthesis of complex amine-containing molecules (Ellman et al., 1997; Robak et al., 2010, see related compound in ). The unique structure of this compound, combining a sulfinyl moiety with an acrylamide functional group, suggests potential applications in developing novel synthetic methodologies and as a precursor for pharmacologically active agents. Its mechanism of action in research settings is anticipated to involve the sulfinyl group directing diastereoselective nucleophilic additions to create new carbon-carbon bonds with high enantiomeric purity, following established principles of sulfinamide chemistry . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

62555-34-4

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

3-butylsulfinylprop-2-enamide

InChI

InChI=1S/C7H13NO2S/c1-2-3-5-11(10)6-4-7(8)9/h4,6H,2-3,5H2,1H3,(H2,8,9)

InChI Key

BSBFMQPOYURCDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)C=CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues from Natural Sources

Acrylamide derivatives isolated from Lycium barbarum and Lycium yunnanense share the prop-2-enamide core but differ in substituents and bioactivity:

Compound Name / ID Substituents Molecular Formula Molecular Weight Anti-inflammatory IC₅₀ (μM) Source
3-(Butane-1-sulfinyl)prop-2-enamide (Target) Butane-1-sulfinyl group at β-position Not provided Not provided Not reported Synthetic
Compound 2 () 4-hydroxy-3-methoxy phenyl, 4-hydroxyphenyl-methoxyethyl C₂₀H₂₃NO₅ 369.40 17.00 ± 1.11 L. barbarum
Compound 4 () 4-hydroxy-3-methoxy phenyl, 4-hydroxyphenyl-methoxyethyl C₂₀H₂₃NO₅ 369.40 <17.21 ± 0.50 L. yunnanense
Compound 6 () trans-coumaroyl group, tyrosine-derived side chain C₁₈H₁₇NO₄ 311.33 <17.21 ± 0.50 L. yunnanense

Key Observations :

  • Substituent Effects : The anti-inflammatory activity of natural acrylamides (e.g., Compounds 2 and 4) correlates with methoxy and hydroxyl groups on aromatic rings, which may enhance hydrogen bonding or antioxidant capacity . The sulfinyl group in the target compound could introduce steric bulk or modulate redox properties, though this remains speculative due to lack of direct data.
  • The sulfinyl group’s impact on activity requires empirical validation.

Key Observations :

  • Diversity in Design : Substituents like triazoles (Compound 6) or benzodioxin (Compound 8) introduce heterocyclic or fused-ring systems, expanding applications in kinase inhibition or CNS-targeted therapies.
  • Electronic Modifications: The sulfinyl group in the target compound may confer distinct polarity compared to cyano (Compound 5) or amino (Compound 8) groups, influencing solubility or metabolic stability.

Taxane-Related Butyl Analogues ()

Compound Name () Substituents Application
n-Butyl analog of Baccatin III ester Butanoylamino, phenylpropanoic acid Anticancer (taxane backbone)
Pentyl analog Pentanoylamino, hexanoylamino Modified solubility/bioavailability

Relevance to Target Compound :

  • Alkyl Chain Length : The butane-1-sulfinyl group in the target compound may mimic the pharmacokinetic effects of butyl chains in taxanes, such as improved lipid membrane penetration or prolonged half-life.

Q & A

Q. What are the optimal synthetic routes for 3-(Butane-1-sulfinyl)prop-2-enamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of a sulfinyl-containing precursor (e.g., tert-butanesulfinamide derivatives) with an appropriate acyl chloride or anhydride to form the enamide backbone .
  • Step 2 : Purification via column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1 v/v) to isolate the product.
  • Critical Conditions : Reaction temperature (0–5°C for exothermic steps), anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent oxidation of the sulfinyl group .
  • Yield Optimization : Use of coupling agents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) improves amidation efficiency (>80% yield) .

Q. How can researchers characterize the purity and structural integrity of 3-(Butane-1-sulfinyl)prop-2-enamide?

Key analytical methods include:

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 6.5–7.2 ppm (enamide vinyl protons) and δ 1.2–1.8 ppm (butane-sulfinyl methyl/methylene groups) .
  • ¹³C NMR : Signals at ~165 ppm (amide carbonyl) and 45–55 ppm (sulfinyl sulfur-adjacent carbons) .
    • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₇H₁₃NO₂S: 199.0668) .
    • X-ray Crystallography : Resolves stereochemistry of the sulfinyl group and enamide geometry .

Advanced Research Questions

Q. What methodologies are employed to evaluate the biological activity of 3-(Butane-1-sulfinyl)prop-2-enamide, particularly in receptor binding studies?

  • In Vitro Assays :
  • Enzyme Inhibition : Dose-response curves (IC₅₀) using fluorogenic substrates (e.g., trypsin-like proteases) .
  • Receptor Binding : Radioligand displacement assays (e.g., competitive binding with ³H-labeled antagonists in GPCRs) .
    • Cellular Models :
  • Apoptosis assays (Annexin V/PI staining) to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How does the sulfinyl group influence the compound’s structure-activity relationship (SAR) compared to analogs with sulfonyl or alkyl substituents?

  • Key Comparisons :
SubstituentElectronic EffectsBioactivity Trend
Sulfinyl (Target)Moderate electron-withdrawingEnhanced receptor affinity (Kd = 12 nM vs. 45 nM for sulfonyl)
SulfonylStrong electron-withdrawingReduced solubility (logP +0.7)
AlkylElectron-donatingLoss of binding specificity
  • Mechanistic Insight : The sulfinyl group’s chirality (R/S configuration) critically impacts enantioselective interactions with biological targets .

Q. What computational approaches are used to predict the binding mode of 3-(Butane-1-sulfinyl)prop-2-enamide with therapeutic targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Regression analysis linking logP, polar surface area, and IC₅₀ values across derivatives .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Data Triangulation :
  • Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) .
  • Control for batch-to-batch purity variations via HPLC-UV (≥98% purity threshold) .
    • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., NIH Assay Guidance Manual) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.